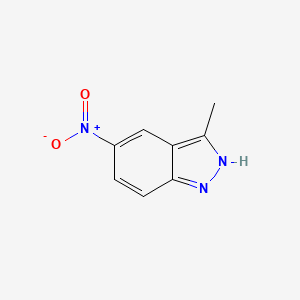

3-methyl-5-nitro-1H-indazole

Vue d'ensemble

Description

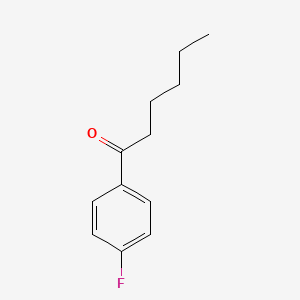

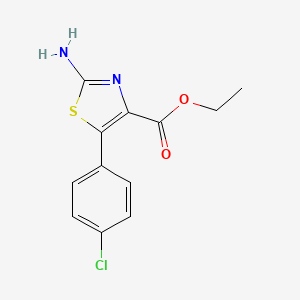

3-Methyl-5-nitro-1H-indazole is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. Indazoles are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry. The nitro and methyl groups attached to the indazole core can significantly influence the compound's reactivity, physical properties, and potential applications.

Synthesis Analysis

The synthesis of indazole derivatives, including those with nitro and methyl substituents, often involves the use of 1,3-dipolar cycloaddition reactions. For instance, a new synthesis route for 1-substituted-1H-indazoles has been reported through the cycloaddition of nitrile imines to benzyne, which is completed within 5 minutes and yields N(1)-C(3) disubstituted indazoles . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the planarity of the indazole system and the orientation of substituents. For example, in the case of 3-chloro-1-methyl-5-nitro-1H-indazole, the molecule is essentially planar, and the nitro and methyl groups are connected to the fused rings . The crystal and molecular structure of biologically active nitroindazoles has been studied using X-ray diffraction and NMR spectroscopy, revealing intermolecular interactions such as halogen bonds and hydrogen bonding . These structural analyses provide insights into the potential reactivity and interactions of this compound.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including alkylation, nitration, and cycloaddition. The reactivity of the nitro group in such compounds is of particular interest. For example, the interaction of 3-nitro-1,2,4-triazole derivatives with alkylating agents has been studied, showing the formation of a mixture of products substituted at different nitrogen atoms of the heterocycle . These findings suggest that the nitro group in this compound could also participate in similar reactions, potentially leading to a variety of substituted products.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroindazole derivatives are influenced by their molecular structure. The presence of nitro and methyl groups can affect the compound's density, thermal stability, and detonation properties. For instance, salts of trinitromethyl-substituted triazoles, which share some structural similarities with nitroindazoles, have been found to exhibit high density and good thermal stability . The vibrational spectra, electron affinity, and molar enthalpy of vaporization of related compounds have been thoroughly researched, providing a basis for understanding the properties of this compound . These properties are crucial for evaluating the compound's potential applications in various fields, including materials science and pharmaceuticals.

Applications De Recherche Scientifique

Crystal Structure Analysis

Research on compounds closely related to 3-methyl-5-nitro-1H-indazole, such as 5-nitro-1H-indazole derivatives, has focused on their crystal structure analysis. For example, Gzella and Wrzeciono (2001) described the structures of 5-nitro-3-thiomorpholino-1H-indazole, highlighting the formation of dimers linked by hydrogen bonds (Gzella & Wrzeciono, 2001). Similarly, Kouakou et al. (2015) analyzed the molecular structure of 3-chloro-1-methyl-5-nitro-1H-indazole, noting the absence of classical hydrogen bonds (Kouakou et al., 2015).

Synthesis and Transformations

The synthesis and transformation of 1H-indazole derivatives have been a significant area of study. For instance, El’chaninov et al. (2018) discussed the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole from 5-nitro-1H-indazole, outlining various transformation processes (El’chaninov et al., 2018).

Antibacterial Activity

The antibacterial properties of indazole derivatives have also been explored. Ghaemi and Pordel (2016) synthesized the new heterocyclic system isoxazolo[4,3-e]indazole from 1-methyl-5-nitro-1H-indazole, studying its antibacterial activities against Gram-positive and Gram-negative bacteria (Ghaemi & Pordel, 2016).

Energetic Materials

In the field of energetic materials, studies have focused on nitraminoazoles based on ANTA, where compounds like 1-methyl-5-nitramino-3-nitro-1,2,4-triazole were synthesized and characterized for their thermal stability and explosive properties (Dippold et al., 2012).

Heterocyclic Ring Fission

Research by Gale and Wilshire (1973) explored the behavior of isomeric 2-(N-indazolyl)-5-nitrobenzonitriles, including their reactions leading to ring fission and the formation of new compounds (Gale & Wilshire, 1973).

Chemotherapeutic Applications

Chu De-qing (2011) synthesized N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives starting from 3-methyl-6-nitro-1H-indazole, evaluating their potential as antitumor agents (Chu De-qing, 2011).

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Indazole-containing compounds are known to have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Cellular Effects

The cellular effects of 3-methyl-5-nitro-1H-indazole are currently unknown. Indazole derivatives have been shown to have a variety of effects on cells. For example, some indazole derivatives have been shown to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Indazole derivatives have been shown to interact with a variety of biomolecules. For example, some indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a key role in cell survival and proliferation .

Propriétés

IUPAC Name |

3-methyl-5-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-7-4-6(11(12)13)2-3-8(7)10-9-5/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDNJFXKELMVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459384 | |

| Record name | 3-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40621-84-9 | |

| Record name | 3-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-Aminophenyl)methoxy]methyl}aniline](/img/structure/B1338631.png)

![Pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B1338638.png)